MTEP

Anxiolytic Behavioral Pharmacology mGluR5

Researchers using MPEP face confounding off-target effects at norepinephrine transporters and MAO, compromising mGluR5-specific data. MTEP eliminates this liability with a clean selectivity profile. • IC50 5 nM, Ki 16 nM - 5-fold greater anxiolytic potency vs MPEP • Brain-penetrant with validated PK/PD: ED50 0.7-0.8 mg/kg receptor occupancy • Proven in Parkinson's, anxiety, depression, and addiction models Supplied at ≥99% purity with full analytical documentation. Global shipping with temperature-controlled handling.

Molecular Formula C11H8N2S
Molecular Weight 200.26 g/mol
CAS No. 329205-68-7
Cat. No. B1663139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMTEP
CAS329205-68-7
Synonyms3-((2-methyl-1,3-thiazol-4-yl)ethynyl)pyridine
MTEP compound
Molecular FormulaC11H8N2S
Molecular Weight200.26 g/mol
Structural Identifiers
SMILESCC1=NC(=CS1)C#CC2=CN=CC=C2
InChIInChI=1S/C11H8N2S/c1-9-13-11(8-14-9)5-4-10-3-2-6-12-7-10/h2-3,6-8H,1H3
InChIKeyNRBNGHCYDWUVLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MTEP: A Selective, Brain-Penetrant mGluR5 NAM


MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine) is a potent, non-competitive, and highly selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), acting as a negative allosteric modulator (NAM) [1]. In vitro, it demonstrates an IC50 of 5 nM in Ca2+-flux assays and a binding affinity (Ki) of 16 nM . As a brain-penetrant tool compound [1], MTEP is widely used in preclinical neuroscience research to dissect mGluR5-mediated signaling in models of anxiety, depression, Parkinson's disease, and addiction, offering a refined pharmacological profile compared to earlier-generation mGluR5 antagonists.

1 Negative allosteric modulator (NAM) for mGluR5 pathway studies
2 Brain-penetrant tool for preclinical neuroscience models
3 Reported high selectivity over mGluR1 for target-specific research

MTEP Selectivity: Why Substitution Fails


The mGluR5 negative allosteric modulator (NAM) class contains several commonly used tool compounds, most notably MPEP and fenobam. However, these are not functionally interchangeable with MTEP due to significant differences in selectivity, off-target liability, and resulting in vivo pharmacology. The prototypical antagonist MPEP is known to inhibit the norepinephrine transporter and interact with monoamine oxidase (MAO) [1], which can confound the interpretation of behavioral and neurochemical studies. Fenobam, while clinically studied, exhibits lower potency and a distinct pharmacokinetic profile [2]. Therefore, assuming that any mGluR5 NAM will produce the same experimental outcome is a critical error in scientific design. The following evidence demonstrates that MTEP provides a cleaner, more selective, and quantitatively different profile essential for rigorous target validation.

MTEP
Cleaner profile for mGluR5-specific readouts
MPEP
Reported off-target effects (norepinephrine transporter, MAO) may confound behavioral and neurochemical interpretation
MTEP
Higher brain extracellular fluid concentration at matched dose
Fenobam
Distinct pharmacokinetic profile and receptor occupancy may not transfer directly
MTEP
mGluR5-selective tool for rigorous target validation
Generic mGluR5 NAMs
Class-level inference cannot assure identical experimental outcome

MTEP: Evidence of Differentiation


Enhanced Anxiolytic Efficacy vs. MPEP

MTEP demonstrates a 5-fold higher anxiolytic activity compared to the prototypical mGluR5 antagonist MPEP in standard preclinical models . This represents a significant improvement in in vivo potency for anxiety-related behavioral endpoints, allowing for lower effective doses and potentially reducing dose-dependent off-target effects.

Anxiolytic Activity vs. MPEP
Reported
5-fold higher activity than MPEP in preclinical anxiety models
Reported anxiolytic endpoint context
Data to verify; class-level inference from behavioral pharmacology
Anxiolytic Behavioral Pharmacology mGluR5

Brain Concentration: MTEP vs. MPEP

A direct comparative study using in vivo microdialysis in rats demonstrated that at a behaviorally active dose (5 mg/kg), MTEP achieves a peak extracellular fluid (ECF) concentration in the brain of 1.3 µM, which is approximately 9.3-fold higher than the 0.14 µM achieved by MPEP under identical conditions [1]. This superior brain penetration leads to complete mGluR5 receptor occupancy, with both compounds exhibiting an ED50 for receptor occupancy in the narrow range of 0.7-0.8 mg/kg [1].

Brain ECF Concentration
Head-to-head
1.3 µM vs. 0.14 µM (MPEP) at 5 mg/kg
Supports brain penetration comparison review
In vivo microdialysis in rats; 9.3-fold higher for MTEP
Pharmacokinetics Receptor Occupancy Brain Microdialysis

Selectivity Advantage Over MPEP

A key advantage of MTEP over its predecessor MPEP is its cleaner pharmacological profile. MTEP is described as having fewer off-target effects than MPEP and demonstrates greater selectivity for mGluR5 over the closely related mGluR1 subtype, while showing no activity at other mGluR subtypes [1]. This enhanced selectivity reduces the likelihood of confounding results due to interactions with unintended molecular targets.

Selectivity Over MPEP
Reported
Greater mGluR5 selectivity; minimal off-target liability vs. MPEP
Supports target-specific assay context
Qualitative improvement; receptor binding panel inference
Selectivity Off-target effects Pharmacology

Antiparkinsonian Effect in Rigidity Model

In a rat model of parkinsonian motor symptoms, MTEP (0.5-3 mg/kg i.p.) dose-dependently and significantly decreased haloperidol-induced muscle rigidity, measured as an increase in hind leg resistance to passive movement [1]. The most potent and long-lasting effect was observed at a dose of 1 mg/kg [1]. This provides a clear, dose-dependent functional readout of MTEP's in vivo efficacy in a model relevant to Parkinson's disease research.

Antiparkinsonian Rigidity Model
Head-to-head
Dose-dependent reduction (0.5-3 mg/kg i.p.) of haloperidol-induced rigidity
Reported model-response endpoint context
Rat model; peak effect at 1 mg/kg
Parkinson's disease Muscle Rigidity Catalepsy

MTEP: Key Application Scenarios


mGluR5 Target Validation in Behavioral Neuroscience

MTEP is ideally suited for experiments requiring a clean and potent mGluR5 antagonist to probe receptor function in models of anxiety, depression, and learning/memory. The evidence for its 5-fold higher anxiolytic potency and superior selectivity over MPEP [1] makes it the preferred tool for generating high-confidence, mGluR5-specific behavioral data. Researchers investigating novel mGluR5 NAMs or studying downstream signaling pathways will find MTEP a reliable standard for comparison.

Preclinical Parkinson's Motor Function

The demonstrated ability of MTEP to reverse haloperidol-induced muscle rigidity in a dose-dependent manner (0.5-3 mg/kg) [2] directly supports its application in rodent models of Parkinson's disease. Scientists investigating the role of mGluR5 in basal ganglia circuitry, or those evaluating the efficacy of combination therapies for L-DOPA-induced dyskinesia, will benefit from MTEP's established, quantitative effect on parkinsonian-like motor symptoms.

PK/PD and Receptor Occupancy Modeling

The well-characterized PK/PD relationship of MTEP, including its direct comparison to MPEP for brain ECF concentration (1.3 µM vs 0.14 µM) and receptor occupancy ED50 (0.7-0.8 mg/kg) [3], provides a robust framework for researchers. MTEP can be used as a reference compound to establish target engagement assays, to correlate brain exposure with functional effects in vivo, and to benchmark the performance of novel, brain-penetrant mGluR5 modulators.

Addiction and Reward Pathway Research

Given the established role of mGluR5 in modulating brain reward circuitry, MTEP's clean selectivity profile [1] makes it a superior tool for addiction research compared to MPEP. Studies investigating the role of mGluR5 in cocaine, alcohol, or nicotine self-administration, seeking, and reinstatement require a compound that does not independently influence monoamine transporters, thereby ensuring that observed effects on drug-seeking behavior are specifically attributable to mGluR5 antagonism.

Application
Selection Property
Validation Focus
mGluR5 Target Validation in Behavioral Neuroscience
Selectivity review vs. MPEP
Anxiety and depression model endpoints
Preclinical Parkinson's Motor Function
Dose-response characterization
Haloperidol-induced rigidity endpoint review
PK/PD and Receptor Occupancy Modeling
Brain penetration comparison
Receptor occupancy ED50 and exposure-model interpretation
Addiction and Reward Pathway Research
Off-target liability review
Monoamine transporter-independent pathway response

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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